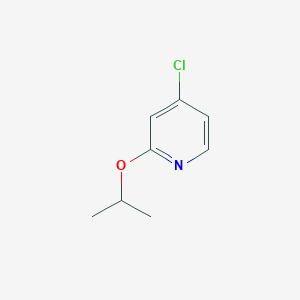
4-Chloro-2-isopropoxypyridine
Vue d'ensemble
Description
4-Chloro-2-isopropoxypyridine is a chemical compound with the molecular formula C8H10ClNO . It is used in various chemical reactions and has a molecular weight of 171.63 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-isopropoxypyridine can be represented by the InChI code: 1S/C8H10ClNO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
4-Chloro-2-isopropoxypyridine is a pale-yellow to yellow-brown liquid . .Applications De Recherche Scientifique
Nonlinear Optical (NLO) Applications
The structure of 4-Chloro-2-isopropoxypyridine suggests potential applications in the field of nonlinear optics. Compounds with a pyridine base are often explored for their NLO properties, which are crucial for the development of optoelectronic devices, such as optical switches and modulators .
Orientations Futures
Future research could focus on the potential applications of 4-Chloro-2-isopropoxypyridine in various fields. For instance, a series of new 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their anticancer activity . This suggests that 4-Chloro-2-isopropoxypyridine and similar compounds could have potential applications in medicinal chemistry.
Mécanisme D'action
Target of Action
It is often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 4-Chloro-2-isopropoxypyridine likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Chloro-2-isopropoxypyridine may play a role, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of 4-Chloro-2-isopropoxypyridine’s action are likely related to its role in the Suzuki–Miyaura coupling reaction. By participating in this reaction, 4-Chloro-2-isopropoxypyridine may contribute to the formation of new carbon–carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-isopropoxypyridine are likely influenced by various environmental factors. These could include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific organoboron reagents used in the Suzuki–Miyaura coupling reaction .
Propriétés
IUPAC Name |
4-chloro-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMWKRNJBIFQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744898 | |
| Record name | 4-Chloro-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-isopropoxypyridine | |
CAS RN |
1346809-01-5 | |
| Record name | 4-Chloro-2-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole](/img/structure/B1428244.png)
![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)
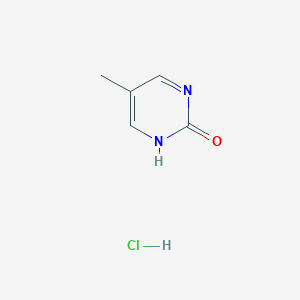

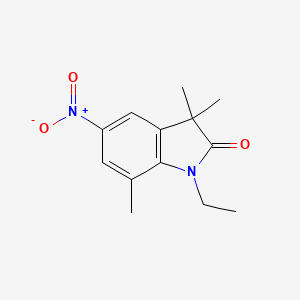

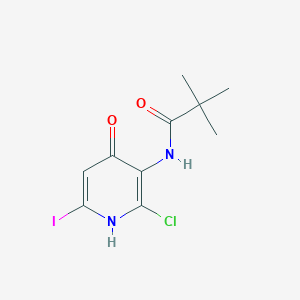


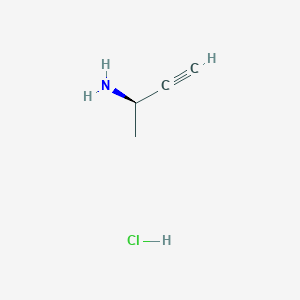

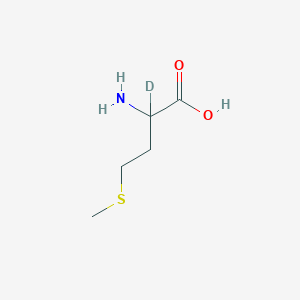
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)